molecular formula C16H16ClN5O3S B2561031 2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 332388-39-3

2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2561031
CAS RN: 332388-39-3
M. Wt: 393.85
InChI Key: VOEWLACMGRSGGK-UHFFFAOYSA-N
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Description

2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O3S and its molecular weight is 393.85. The purity is usually 95%.
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Scientific Research Applications

Enhancing the Lethal Effect of Phleomycin on Bacteria

Research led by Bhushan et al. (1975) has demonstrated that certain purine derivatives, such as 2-(6?,8?,9?-Trimethylpurin-2?-ylthio)acetamide and related compounds, can significantly enhance the lethal effect of phleomycin on Escherichia coli cultures. This discovery opens avenues for developing more effective antibacterial therapies by leveraging the synergistic actions of purine derivatives with existing antibiotics Bhushan, K., Brown, D. J., Lister, J., Stephanson, L., & Yoneda, F. (1975).

Cascade Reactions for Heterocyclic Syntheses

Schmeyers and Kaupp (2002) have utilized thioureido-acetamides as precursors in a series of one-pot cascade reactions to synthesize various heterocycles with excellent atom economy. This method demonstrates the versatility of such acetamide derivatives in creating complex heterocyclic structures, pivotal for pharmaceutical development and material science Schmeyers, J., & Kaupp, G. (2002).

Synthesis and Evaluation as Anticonvulsant Agents

Severina et al. (2020) have synthesized and evaluated S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine for their anticonvulsant properties. Their study highlights the potential of these compounds in developing new anticonvulsant medications, marking a significant step towards addressing neurological disorders Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V. (2020).

Anticancer Drug Synthesis and Molecular Docking

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and conducted molecular docking studies targeting the VEGFr receptor. Their work contributes to the ongoing efforts in anticancer drug development, offering insights into the molecular interactions that govern drug efficacy Sharma, G., Anthal, S., Geetha, D., Al-Ostoot, F. H., Mohammed, Y. H. E., Khanum, S. A., Sridhar, M. A., & Kant, R. (2018).

Determination of Drug Precursors' Acidity Constants

Duran and Canbaz (2013) determined the acidity constants of newly synthesized acetamide derivative compounds, which are potential drug precursors. Understanding these constants is crucial for predicting the compounds' behavior in biological systems, thereby informing drug design and synthesis strategies Duran, M., & Canbaz, M. (2013).

properties

IUPAC Name

2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)26-8-11(18)23)7-9-5-3-4-6-10(9)17/h3-6H,7-8H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEWLACMGRSGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

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